Cas no 1213370-95-6 ((S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine)

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine is a chiral amine compound featuring a trifluoromethyl group and a fluorine-substituted phenyl ring. Its stereospecific (S)-configuration makes it valuable in asymmetric synthesis and pharmaceutical applications, particularly as a building block for bioactive molecules. The presence of fluorine atoms enhances metabolic stability and lipophilicity, improving drug-like properties. This compound is commonly utilized in the development of enzyme inhibitors, receptor modulators, and other fine chemicals. Its high purity and well-defined stereochemistry ensure reproducibility in research and industrial processes. Suitable for use in medicinal chemistry and agrochemical synthesis, it offers a versatile intermediate for the preparation of fluorinated derivatives.
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine structure
1213370-95-6 structure
商品名:(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
CAS番号:1213370-95-6
MF:C8H7F4N
メガワット:193.141495943069
MDL:MFCD07374555
CID:2092260
PubChem ID:55252640

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 化学的及び物理的性質

名前と識別子

    • (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
    • A891807
    • OFKUROIPPDLIJP-ZETCQYMHSA-N
    • (S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
    • (1S)-2,2,2-TRIFLUORO-1-(2-FLUOROPHENYL)ETHYLAMINE
    • 1213370-95-6
    • (1S)-2,2,2-TRIFLUORO-1-(2-FLUOROPHENYL)ETHANAMINE
    • (1S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
    • AKOS015924815
    • AKOS006284600
    • MDL: MFCD07374555
    • インチ: 1S/C8H7F4N/c9-6-4-2-1-3-5(6)7(13)8(10,11)12/h1-4,7H,13H2/t7-/m0/s1
    • InChIKey: OFKUROIPPDLIJP-ZETCQYMHSA-N
    • ほほえんだ: FC([C@H](C1C=CC=CC=1F)N)(F)F

計算された属性

  • せいみつぶんしりょう: 193.05146188g/mol
  • どういたいしつりょう: 193.05146188g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 26Ų

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM279095-1g
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
1213370-95-6 95%
1g
$1052 2021-08-18
Bestfluorodrug
YFF00315-1g
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
1213370-95-6 97%
1g
¥5700 2023-09-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1761314-1g
(s)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethan-1-amine
1213370-95-6 98%
1g
¥10246.00 2024-08-09
Chemenu
CM279095-1g
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
1213370-95-6 95%
1g
$1052 2023-03-05
Alichem
A019109772-250mg
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
1213370-95-6 95%
250mg
$563.92 2023-09-04
Crysdot LLC
CD12173251-1g
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
1213370-95-6 95+%
1g
$1116 2024-07-23
Bestfluorodrug
YFF00315-0.5g
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
1213370-95-6 97%
0.5g
¥3500 2023-09-19
Alichem
A019109772-1g
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
1213370-95-6 95%
1g
$1396.50 2023-09-04
eNovation Chemicals LLC
Y0987369-1g
(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
1213370-95-6 95%
1g
$1100 2024-08-02
Bestfluorodrug
YFF00315-5.0g
(S)-2,2,2-trifluoro-1-(2-fluorophenyl)ethan-1-amine
1213370-95-6 97%
5.0g
¥17600 2023-01-04

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine 関連文献

(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamineに関する追加情報

Compound CAS No. 1213370-95-6: (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

Introduction to (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine

The compound (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine with CAS No. 1213370-95-6 is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry and materials science. This compound is characterized by its unique structure, which includes a trifluoroethyl group attached to an ethanamine backbone and a fluorophenyl substituent. The stereochemistry at the chiral center (denoted by the (S) configuration) plays a crucial role in its chemical reactivity and biological activity.

Structural Features and Synthesis

The synthesis of (S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine involves a multi-step process that typically begins with the preparation of the trifluoroethyl group. Recent advancements in asymmetric synthesis have enabled the efficient construction of the chiral center with high enantiomeric excess. The use of chiral catalysts and enantioselective reactions has significantly improved the yield and purity of this compound.

Chemical Properties and Applications

Due to its unique electronic properties and stereochemical features, (S)-Trifluoro-1-(fluorophenyl)ethanamine exhibits remarkable stability under various chemical conditions. It has been widely explored as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents. Recent studies have highlighted its potential as a building block for constructing complex molecular architectures with tailored functionalities.

Biological Activity and Pharmaceutical Potential

Research into the biological activity of (S)-Trifluoro-1-(fluorophenyl)ethanamine has revealed promising results in several therapeutic areas. Preclinical studies have demonstrated its ability to modulate key cellular pathways involved in neurodegenerative diseases and inflammatory conditions. The trifluoro group contributes significantly to its lipophilicity, enhancing its bioavailability and pharmacokinetic profile.

Recent Research Findings

In 2023, a groundbreaking study published in *Nature Chemistry* reported on the use of (S)-Trifluoro-1-(fluorophenyl)ethanamine as a key intermediate in the synthesis of a novel class of kinase inhibitors. These inhibitors have shown remarkable potency against several cancer-related kinases, paving the way for potential anti-cancer therapies. Additionally, ongoing research is exploring its role in peptide-based drug delivery systems due to its ability to enhance membrane permeability.

Conclusion

The compound (S)-Trifluoro-1-(fluorophenyl)ethanamine (CAS No. 1213370-95-6) stands as a testament to the ingenuity of modern chemical synthesis and its applications in drug discovery. With continuous advancements in synthetic methodologies and biological screening techniques, this compound is poised to play an increasingly important role in both academic research and industrial applications.

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Amadis Chemical Company Limited
(CAS:1213370-95-6)(S)-2,2,2-Trifluoro-1-(2-fluorophenyl)ethanamine
A891807
清らかである:99%
はかる:1g
価格 ($):1013.0